![molecular formula C17H13BrN4O5 B11065389 (4-{2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}phenoxy)acetic acid](/img/structure/B11065389.png)
(4-{2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAAZOL-5-YL}PHENOXY)ACETIC ACID is a complex organic compound that features a brominated benzodioxole moiety linked to a phenoxyacetic acid structure via a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAAZOL-5-YL}PHENOXY)ACETIC ACID typically involves multiple steps:
Bromination: The starting material, 1,3-benzodioxole, is brominated using bromine in acetic acid to yield 6-bromo-1,3-benzodioxole.
Formation of Tetrazole Ring: The brominated benzodioxole is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Coupling Reaction: The tetrazole derivative is coupled with 4-hydroxyphenoxyacetic acid using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAAZOL-5-YL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-{2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAAZOL-5-YL}PHENOXY)ACETIC ACID has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-{2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAAZOL-5-YL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Shares the brominated benzodioxole moiety but lacks the tetrazole and phenoxyacetic acid components.
Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate: Similar structure but with a methyl ester instead of the phenoxyacetic acid.
Uniqueness
2-(4-{2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAAZOL-5-YL}PHENOXY)ACETIC ACID is unique due to the combination of its brominated benzodioxole, tetrazole ring, and phenoxyacetic acid moiety.
Properties
Molecular Formula |
C17H13BrN4O5 |
|---|---|
Molecular Weight |
433.2 g/mol |
IUPAC Name |
2-[4-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]tetrazol-5-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H13BrN4O5/c18-13-6-15-14(26-9-27-15)5-11(13)7-22-20-17(19-21-22)10-1-3-12(4-2-10)25-8-16(23)24/h1-6H,7-9H2,(H,23,24) |
InChI Key |
HZPGLVBPEZMREY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3N=C(N=N3)C4=CC=C(C=C4)OCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


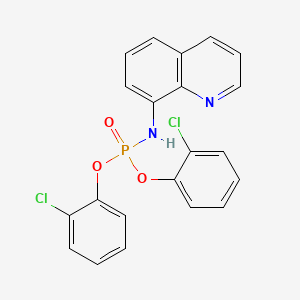
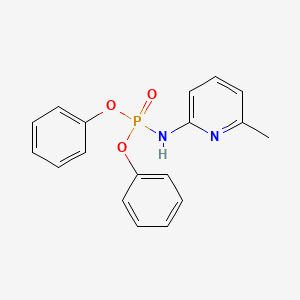
![1,3,7-Triazabicyclo[3.3.1]nonane, 3,7-diacetyl-5-chloro-](/img/structure/B11065333.png)
![1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole](/img/structure/B11065347.png)
![(2Z)-2-{(1R,2R,5S)-2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11065354.png)
![1-cyclopentyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol](/img/structure/B11065356.png)
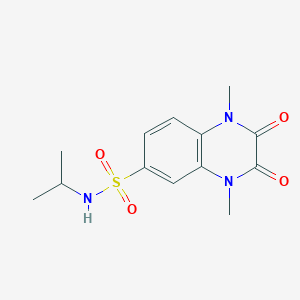
![4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11065363.png)
![3-bromo-N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11065373.png)
![2-(4-chlorophenoxy)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B11065378.png)
![4-(8-Iodo-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzonitrile](/img/structure/B11065397.png)
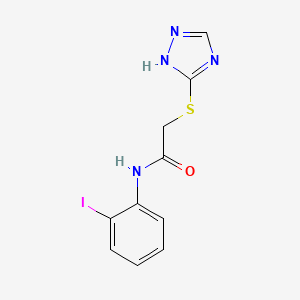
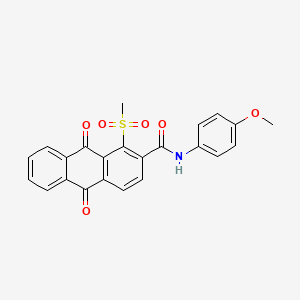
![4,6-dimethyl-3-[4,4,4-trifluoro-3-(piperidin-1-yl)butanoyl]pyridin-2(1H)-one](/img/structure/B11065411.png)
